tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-15(7-6-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQBZJHXQZMMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583022 | |

| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849547-86-0 | |

| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthetic pathways for tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a valuable substituted piperazine derivative for pharmaceutical research and drug development. Due to the absence of a single, detailed published synthesis for this specific molecule, this document outlines plausible synthetic routes based on established chemical principles and analogous reactions found in the literature. The guide includes proposed reaction schemes, detailed experimental protocols for similar transformations, and a summary of relevant quantitative data.

Introduction

Substituted piperazines are key structural motifs in a vast array of pharmaceutically active compounds, owing to their ability to introduce favorable pharmacokinetic and pharmacodynamic properties. The title compound, tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, features a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an ethyl ester-containing side chain at the 3-position of the piperazine ring. This arrangement makes it a versatile building block for creating more complex molecules, allowing for selective deprotection and further functionalization at the second nitrogen atom.

Proposed Synthetic Pathways

Two primary retrosynthetic pathways are proposed for the synthesis of the target molecule.

Pathway A involves the initial construction of a 3-substituted piperazine ring, followed by N-Boc protection.

Pathway B utilizes a commercially available or synthesized cyanomethyl piperazine derivative, which is then converted to the desired ethyl ester.

Pathway A: Construction of the Substituted Piperazine Core

This pathway focuses on first creating the 3-(ethoxycarbonylmethyl)piperazine core, followed by the regioselective introduction of the Boc protecting group. A concise method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines has been reported and can be adapted for this purpose.[1]

Diagram of Proposed Synthesis Pathway A

Caption: Proposed synthesis of the target compound via construction of the piperazine core followed by N-Boc protection.

Pathway B: Functional Group Transformation of a Cyanomethyl Intermediate

This alternative approach begins with a 3-(cyanomethyl)piperazine derivative. The nitrile group is then hydrolyzed to a carboxylic acid, which is subsequently esterified to yield the final ethyl ester. The starting material, tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate, is commercially available, which could make this a more direct route.[2][3]

Diagram of Proposed Synthesis Pathway B

Caption: Proposed synthesis of the target compound via hydrolysis and esterification of a cyanomethyl precursor.

Experimental Protocols (Adapted from Analogous Syntheses)

The following protocols are adapted from literature procedures for similar chemical transformations and can serve as a starting point for the synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

General Procedure for N-Boc Protection of Piperazines

This procedure is based on the well-established method of protecting a secondary amine with di-tert-butyl dicarbonate (Boc₂O).

Diagram of N-Boc Protection Workflow

Caption: General workflow for the N-Boc protection of a piperazine derivative.

Protocol:

-

Dissolve the 3-(ethoxycarbonylmethyl)piperazine precursor in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-Boc protected product.

General Procedure for Nitrile Hydrolysis

This protocol describes the conversion of a cyanomethyl group to a carboxymethyl group under acidic or basic conditions.

Protocol (Acidic Conditions):

-

Dissolve tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate in a mixture of a suitable alcohol (e.g., ethanol) and concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the resulting carboxylic acid.

General Procedure for Esterification of a Carboxylic Acid

This protocol outlines the Fischer esterification of the carboxylic acid intermediate with ethanol.

Protocol:

-

Dissolve the tert-butyl 3-(carboxymethyl)piperazine-1-carboxylate in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography to obtain tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Quantitative Data from Analogous Syntheses

While specific yields for the target molecule are not available, data from similar reactions provide an estimate of the expected efficiency.

| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| N-Boc Protection | Piperazine | Di-tert-butyl dicarbonate, Triethylamine | N-Boc-piperazine | ~94% | [4] |

| N-Alkylation | N-Boc-piperazine | tert-Butyl bromoacetate, Triethylamine | tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | 79% | [5] |

| Esterification | Pyrazine-2-carboxylic acid | Methanol, SOCl₂ | Methyl pyrazine-2-carboxylate | 80.2% | [6] |

Conclusion

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is achievable through logical, multi-step pathways. While a direct, published protocol is not currently available, the adaptation of established methods for piperazine synthesis, N-Boc protection, and functional group transformations provides a solid foundation for its successful preparation in a laboratory setting. The proposed pathways, along with the provided experimental guidelines for analogous reactions, offer a comprehensive starting point for researchers and drug development professionals seeking to utilize this valuable synthetic intermediate. Further process optimization and characterization of intermediates will be necessary to develop a robust and scalable synthesis.

References

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate (1 x 25 mg) | Reagentia [reagentia.eu]

- 4. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. Due to the limited availability of experimental data for this specific 3-substituted isomer, this document also includes data for the closely related 4-substituted isomer, tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, for comparative purposes. Furthermore, detailed, standardized experimental protocols for determining key physicochemical parameters are provided to guide researchers in their own characterization efforts. This guide aims to be a valuable resource for scientists and professionals involved in drug discovery and development who are working with or considering this piperazine derivative.

Introduction

Piperazine and its derivatives are a well-established class of compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide range of therapeutic applications. The introduction of various substituents onto the piperazine ring allows for the fine-tuning of physicochemical and pharmacological properties. tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a bifunctional molecule featuring a protected amine (Boc group) and an ester moiety, making it a versatile intermediate for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is crucial for its effective use in drug design, formulation development, and pharmacokinetic studies.

Physicochemical Properties

The available physicochemical data for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is summarized in the tables below. It is important to note that experimental data for this specific compound is scarce in the public domain. Therefore, where noted, data for the 4-substituted isomer is provided as a reference.

General and Calculated Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄N₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 272.34 g/mol | --INVALID-LINK--[1] |

| Physical Form | Liquid | --INVALID-LINK--[1] |

| Calculated logP | 1.2 | --INVALID-LINK--[2] |

| Purity | Typically ≥95% | --INVALID-LINK--[1] |

Experimental Physicochemical Data (Comparison with 4-substituted isomer)

| Property | tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Source (4-isomer) |

| Melting Point | Not available (liquid at room temp.) | Solid, m.p. not specified | --INVALID-LINK--[3] |

| Boiling Point | Not available | Not available | |

| pKa | Not available | Not available | |

| Aqueous Solubility | Not available | Not available |

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are provided below. These are general methods applicable to small organic molecules like the title compound.

Synthesis and Purification

A proposed synthesis for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is adapted from the reported synthesis of the 4-substituted isomer[3]. The workflow is depicted in the diagram below.

Protocol:

-

Dissolve N-Boc-piperazine (1.0 eq) and triethylamine (2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add ethyl bromoacetate (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at 60 °C overnight.

-

After cooling to room temperature, add a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Determination of Boiling Point (Capillary Method)

Since the compound is a liquid at room temperature, its boiling point is a key characteristic.

Protocol:

-

Seal one end of a capillary tube.

-

Place a small amount of the liquid sample into a small test tube.

-

Place the sealed capillary tube, open end down, into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a heating block or oil bath.

-

Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of pKa (Potentiometric Titration)

The pKa value is critical for understanding the ionization state of the molecule at different pH values.

Protocol:

-

Prepare a standard solution of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong acid or base.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a fundamental property influencing bioavailability.

Protocol:

-

Add an excess amount of the compound to a known volume of water or a relevant aqueous buffer in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Determine the concentration of the compound in the clear aqueous phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

The measured concentration represents the aqueous solubility of the compound.

Spectroscopic Data (Reference data from 4-substituted isomer)

The following spectroscopic data is for the 4-substituted isomer, tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, and can be used as a reference for the characterization of the 3-substituted isomer[3].

-

¹H NMR (400 MHz, CDCl₃): δ = 3.47 (t, J = 4.9 Hz, 4H, NCH₂), 3.12 (s, 2H, NCH₂), 2.52 (t, J = 4.9 Hz, 4H, NCH₂), 1.46 (s, 9H, tBu), 1.45 (s, 9H, tBu).[3]

-

¹³C NMR (101 MHz, CDCl₃): δ = 154.8 (C=O), 81.4 (Cquart), 79.8 (Cquart), 60.1 (NCH₂), 52.8 (NCH₂), 28.6 (tBu), 28.3 (tBu).[3]

-

Mass Spectrometry (ESI+): m/z = 301 (100) [M++H], 323 (11) [M+Na].[3]

Potential Biological Activity

While no specific biological activity has been reported for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, other piperazine derivatives have shown a wide range of pharmacological effects. Notably, some tert-butyl phenoxyalkyl piperazine derivatives have been identified as potent histamine H3 receptor (H3R) ligands, exhibiting anticonvulsant and pro-cognitive properties[4]. This suggests that the title compound could be a valuable starting point for the synthesis of novel H3R ligands or other biologically active molecules. Further research is required to explore its pharmacological profile.

Conclusion

This technical guide has summarized the available physicochemical information for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and provided detailed, standardized protocols for its experimental characterization. While there is a clear need for more experimental data on this specific compound, the information and methodologies presented here offer a solid foundation for researchers working with this and related piperazine derivatives. The versatility of this molecule as a synthetic intermediate, coupled with the potential biological activities of the piperazine scaffold, makes it a compound of significant interest in the field of drug discovery and development.

References

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate CAS number and structure

An In-Depth Technical Guide to tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

This technical guide provides comprehensive information on tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a piperazine derivative featuring a Boc-protecting group on one of the nitrogen atoms and an ethoxycarbonylmethyl substituent. This structure makes it a valuable building block for creating more complex molecules.

Structure:

-

IUPAC Name: tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate[1]

-

Canonical SMILES: CCOC(=O)CC1CN(C(=O)OC(C)(C)C)CCN1[1]

-

InChI Key: VWQBZJHXQZMMGP-UHFFFAOYSA-N[1]

CAS Numbers:

It is important to note that different stereoisomers of this compound have distinct CAS numbers.

-

(R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: 2007919-78-8[2][3]

-

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (racemic): 849547-86-0[1]

A related positional isomer, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, has the CAS number 209667-59-4[4].

Quantitative Data

The following table summarizes the key physicochemical properties of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

| Property | Value | Source |

| Molecular Weight | 272.34 g/mol | [1][2] |

| Purity | Typically ≥95% | [2][3] |

| Appearance | Liquid | [2] |

| logP | 0.83 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Fsp3 | 0.85 | [1] |

Role in Pharmaceutical Development

Piperazine derivatives are crucial scaffolds in medicinal chemistry. The piperazine ring can form multiple hydrogen bonds, regulate acid-base properties, and improve the water solubility of molecules, making it a common feature in many marketed drugs[5]. This specific intermediate, with its reactive ester group and protected amine, is used in the synthesis of bioactive molecules, including potential drug candidates for central nervous system disorders and metabolic diseases[6]. The Boc-protecting group allows for selective reactions at the other nitrogen atom, and the ester can be further modified, for instance, through hydrolysis or amidation, to build more complex structures[6].

Experimental Protocol: Synthesis

The following is a representative synthetic protocol for a related compound, which can be adapted for the synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. The synthesis involves the nucleophilic substitution of a bromoacetate with a Boc-protected piperazine.

Objective: To synthesize tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Materials:

-

tert-Butyl piperazine-1-carboxylate

-

Ethyl bromoacetate

-

Triethylamine (TEA) or another suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl piperazine-1-carboxylate (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Addition of Electrophile: Slowly add ethyl bromoacetate (1.0 to 1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Filter the reaction mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

-

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. R-TERT-BUTYL 3-(2-ETHOXY-2-OXOETHYL)PIPERAZINE-1-CARBOXYLA… [cymitquimica.com]

- 3. bldpharm.com.tr [bldpharm.com.tr]

- 4. tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | C13H24N2O4 | CID 22321826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. tert-butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate [myskinrecipes.com]

An In-depth Technical Guide on tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a heterocyclic organic compound that serves as a versatile building block in the synthesis of complex pharmaceutical agents. While this molecule itself is not an active pharmaceutical ingredient and thus lacks a specific mechanism of action, its piperazine core is a privileged scaffold in medicinal chemistry. This guide elucidates the chemical properties, synthesis, and potential applications of this intermediate, providing context through the established mechanisms of action of prominent piperazine-containing drugs. The aim is to equip researchers with a foundational understanding of how this and similar intermediates are leveraged in the drug discovery pipeline.

Chemical and Physical Properties

The compound, systematically named tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, is characterized by a piperazine ring functionalized with a Boc (tert-butoxycarbonyl) protecting group and an ethyl acetate substituent. The Boc group allows for controlled, stepwise reactions on the piperazine nitrogens, making it a valuable tool in multi-step organic synthesis.[1]

Below is a summary of its key chemical and physical properties compiled from various chemical databases.

| Property | Value |

| Molecular Formula | C₁₃H₂₄N₂O₄ |

| Molecular Weight | 272.34 g/mol |

| IUPAC Name | tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |

| CAS Number | 209667-59-4 |

| Appearance | Liquid |

| Purity | Typically ≥95% |

Synthesis and Characterization

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and its analogs typically involves the nucleophilic substitution of a halo-acetic acid derivative by a Boc-protected piperazine.

General Synthetic Workflow

A common synthetic route involves the reaction of commercially available N-Boc-piperazine with an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions. The base, often a tertiary amine like triethylamine, neutralizes the hydrohalic acid byproduct, driving the reaction to completion. The resulting product can then be purified using standard techniques such as column chromatography.

References

An In-depth Technical Guide to tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. This document outlines its chemical properties, potential synthesis, and applications in medicinal chemistry, drawing upon available literature for this compound and its close structural analogs.

Core Chemical Properties

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a chiral piperazine derivative. The presence of a Boc-protecting group on one of the piperazine nitrogens and an ethyl ester on the acetic acid side chain at the 3-position makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential therapeutic applications.

Table 1: Physicochemical Properties of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and Related Analogs

| Property | tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | tert-Butyl (R)-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |

| CAS Number | Not available | 209667-59-4[1] | 1000291-89-3[2] |

| Molecular Formula | C₁₃H₂₄N₂O₄ | C₁₃H₂₄N₂O₄[1] | C₁₄H₂₅NO₄[2] |

| Molecular Weight | 272.34 g/mol | 272.34 g/mol [1] | 271.35 g/mol [2] |

| Appearance | Likely a liquid or low-melting solid | - | - |

| Purity | Typically >95% for commercial samples | - | - |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in organic solvents[2] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of a 3-Substituted Piperazine Acetic Acid Ester

This protocol outlines a general procedure for the synthesis of 3-substituted piperazine-2-acetic acid esters, which can be adapted for the target molecule. The synthesis starts from an amino acid and proceeds through the formation of a key 1,2-diamine intermediate.

Materials:

-

Boc-protected amino acid

-

Carbonyldiimidazole (CDI)

-

Magnesium chloride

-

Ethyl potassium malonate

-

Anhydrous Tetrahydrofuran (THF)

-

Reagents for reductive amination and nosylation

-

Ethyl bromoacetate

-

Base (e.g., triethylamine or potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile or DMF)

Procedure:

-

Preparation of the β-keto ester: The Boc-protected amino acid is reacted with carbonyldiimidazole in anhydrous THF. The resulting imidazolide is then treated with ethyl potassium malonate in the presence of magnesium chloride to yield the corresponding β-keto ester.

-

Reductive Amination: The β-keto ester is subjected to reductive amination to introduce the second nitrogen atom, forming a 1,2-diamine derivative.

-

Nosylation: The primary amine of the 1,2-diamine is selectively protected with a nosyl group (2-nitrobenzenesulfonyl).

-

Cyclization: The nosylated diamine is then cyclized to form the piperazine ring.

-

Alkylation: The secondary amine of the piperazine is alkylated with ethyl bromoacetate in the presence of a base to introduce the 2-ethoxy-2-oxoethyl group.

-

Deprotection/Protection: Depending on the desired final product, the nosyl and/or Boc groups can be selectively removed. For the target molecule, the Boc group is retained.

Table 2: Representative Reaction Parameters for N-Alkylation

| Parameter | Value |

| Reactants | tert-Butyl piperazine-1-carboxylate, Ethyl bromoacetate |

| Base | Triethylamine or Potassium Carbonate |

| Solvent | Acetonitrile or DMF |

| Temperature | Room temperature to 60 °C |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous extraction and purification by column chromatography |

| Typical Yield | 70-90% |

Synthetic Workflow Diagram

Caption: General synthetic workflow for 3-substituted piperazine acetic acid esters.

Applications in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[3][4] Its ability to interact with various biological targets, coupled with favorable pharmacokinetic properties, makes it a desirable structural motif in drug design.

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serves as a versatile intermediate for the synthesis of compounds targeting the central nervous system (CNS), as well as for developing anti-inflammatory and anti-infective agents. The Boc-protecting group allows for selective functionalization of the second piperazine nitrogen, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization or to act as a key interacting group with a biological target.

Potential Therapeutic Areas

-

CNS Disorders: Piperazine derivatives are well-known for their activity as antipsychotics, antidepressants, and anxiolytics.[3][4] The core structure of the title compound can be elaborated to generate ligands for various CNS receptors.

-

Analgesia: Certain piperazine derivatives have demonstrated analgesic properties.[5]

-

Antimicrobial and Antifungal Agents: The piperazine nucleus is a component of some antimicrobial and antifungal drugs.[6]

Illustrative Signaling Pathway

While the specific signaling pathways modulated by tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate are not defined, many piperazine-containing drugs exert their effects by modulating neurotransmitter systems. For instance, some act as antagonists or partial agonists at dopamine and serotonin receptors. The following diagram illustrates a hypothetical mechanism of action for a drug candidate derived from the title compound targeting a G-protein coupled receptor (GPCR), a common target for CNS-active drugs.

References

- 1. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]

- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

starting materials for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a valuable intermediate in organic synthesis and pharmaceutical development.[1] The methodologies, starting materials, and reaction conditions are detailed to assist researchers in the efficient synthesis of this compound. Piperazine derivatives are crucial in drug development due to their ability to form multiple hydrogen bonds, regulate acid-base balance, and improve water solubility of molecules.[2]

Synthetic Strategies and Starting Materials

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and its structural isomers is most commonly achieved through the nucleophilic substitution of a protected piperazine with a haloacetic acid ester.[3][4] This approach offers a straightforward and high-yielding pathway. An alternative, though less direct, strategy involves the construction of the piperazine ring from acyclic precursors.[2]

The primary synthetic route involves the N-alkylation of a Boc-protected piperazine. The key starting materials for this approach are:

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) : The piperazine core with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.[5]

-

Ethyl bromoacetate or Ethyl chloroacetate : The electrophilic component that introduces the 2-ethoxy-2-oxoethyl side chain.

-

Base : A non-nucleophilic base such as triethylamine or potassium carbonate is used to scavenge the acid generated during the reaction.[4][6]

-

Solvent : Anhydrous polar aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF) are typically employed.[4][6]

A less common approach involves the synthesis of the piperazine ring itself, which can be followed by functionalization. Starting materials for building the piperazine ring can include pyrazine-2-carboxylic acid or diethanolamine.[2][7]

The following table summarizes the starting materials and reagents for the most common synthetic pathway:

| Role | Compound | CAS Number | Molecular Formula | Notes |

| Starting Material (Piperazine Core) | tert-Butyl piperazine-1-carboxylate | 57260-71-6 | C₉H₁₈N₂O₂ | Also known as N-Boc-piperazine.[5] |

| Starting Material (Side Chain) | Ethyl bromoacetate | 105-36-2 | C₄H₇BrO₂ | Highly reactive alkylating agent. |

| Starting Material (Side Chain) | Ethyl chloroacetate | 105-39-5 | C₄H₇ClO₂ | An alternative to ethyl bromoacetate. |

| Base | Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | A common organic base used in this reaction.[4] |

| Base | Potassium carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | An inorganic base that can also be used.[6] |

| Solvent | Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | A common solvent for this type of reaction.[4] |

| Solvent | Acetonitrile | 75-05-8 | C₂H₃N | An alternative polar aprotic solvent.[6] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a related compound, which can be adapted for tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. This protocol is based on the nucleophilic displacement of a bromine atom from an alkyl bromoacetate by a Boc-protected piperazine.[3][4]

Reaction Scheme:

References

- 1. tert-butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate [myskinrecipes.com]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]

- 7. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate chemical stability and storage

An In-depth Technical Guide to the Chemical Stability and Storage of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on the chemical stability, storage, and handling of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. The stability of this compound is critical for its use in research and drug development to ensure the reliability and reproducibility of experimental results. This document outlines recommended storage conditions, handling procedures, and potential degradation pathways. Furthermore, it details experimental protocols for conducting stability studies to generate quantitative data, which is crucial for formulation development and regulatory submissions.

Introduction

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a substituted piperazine derivative commonly used as a building block in the synthesis of pharmacologically active molecules. The presence of ester and carbamate functional groups in its structure suggests potential susceptibility to degradation under certain environmental conditions. Understanding the chemical stability of this compound is paramount for maintaining its purity and integrity throughout its lifecycle, from laboratory storage to its incorporation into final products. This guide serves as a technical resource for professionals requiring detailed information on the stability and proper management of this chemical.

Chemical Properties

| Property | Value |

| IUPAC Name | tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |

| CAS Number | 849547-86-0[1] |

| Molecular Formula | C13H24N2O4[1][2][3] |

| Molecular Weight | 272.34 g/mol [3] |

| Appearance | Liquid[1][2] |

| Purity | Typically ≥95% or ≥97%[1][2][4] |

Recommended Storage and Handling

Proper storage and handling are essential to prevent the degradation of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Storage Conditions

To maintain the quality of the compound, the following storage conditions are recommended:

| Condition | Recommendation | Source |

| Temperature | Store in a cool, dry place.[4] Some suppliers recommend refrigeration at 4°C.[1] | [1][4] |

| Atmosphere | Store under an inert atmosphere, such as nitrogen.[1] | [1] |

| Container | Keep in a tightly-closed container.[4][5][6][7] | [4][5][6][7] |

| Ventilation | Store in a well-ventilated area.[4][5][6][7] | [4][5][6][7] |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[6] | [6] |

| Ignition Sources | Store away from sources of ignition.[4] | [4] |

Handling Procedures

Adherence to safe handling practices is crucial to minimize exposure and maintain chemical purity:

-

Ventilation: Handle in a well-ventilated area or outdoors.[4][5][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection.[4][5][7][8]

-

Hygiene: Wash hands thoroughly after handling.[4][7] Do not eat, drink, or smoke in the handling area.[7]

-

Exposure Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][7] Prevent contact with skin and eyes.[5][8]

-

Spills: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[4] Prevent the product from entering drains.[4]

Potential Degradation Pathways

Based on the chemical structure of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, two primary degradation pathways can be anticipated: hydrolysis of the ester and hydrolysis of the carbamate. These reactions are typically catalyzed by acidic or basic conditions.

Caption: Potential degradation pathways for the target compound.

Experimental Protocol for Stability Assessment

To quantitatively assess the chemical stability, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions to identify potential degradants and determine the degradation rate.

Materials and Equipment

-

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

-

HPLC-UV/MS system

-

pH meter

-

Forced degradation chambers (temperature, humidity, and light controlled)

-

Volumetric flasks and pipettes

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

High-purity solvents (e.g., acetonitrile, methanol, water)

Experimental Workflow

The following workflow outlines the steps for a comprehensive stability assessment.

Caption: Workflow for conducting a forced degradation study.

Data Presentation

The results of the stability study should be summarized in a clear and concise table to facilitate comparison across different stress conditions.

Table 1: Hypothetical Stability Data for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |

| 8 | 85.2 | 12.5 | 1.8 | |

| 24 | 65.7 | 28.9 | 4.5 | |

| 0.1M NaOH at 60°C | 0 | 100.0 | 0.0 | 0.0 |

| 8 | 70.1 | 25.4 | 3.9 | |

| 24 | 40.3 | 48.2 | 9.8 | |

| 3% H₂O₂ at RT | 0 | 100.0 | 0.0 | 0.0 |

| 8 | 98.5 | 1.2 | <0.5 | |

| 24 | 95.8 | 3.5 | 0.6 | |

| 80°C | 0 | 100.0 | 0.0 | 0.0 |

| 8 | 99.1 | 0.7 | <0.5 | |

| 24 | 97.2 | 2.1 | 0.5 | |

| Photolytic (ICH Q1B) | 0 | 100.0 | 0.0 | 0.0 |

| 8 | 99.5 | <0.5 | <0.5 | |

| 24 | 98.8 | 0.9 | <0.5 |

Conclusion

The chemical stability of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a critical factor for its successful application in research and development. Adherence to the recommended storage and handling guidelines is essential for preserving its integrity. This guide provides a framework for understanding its potential degradation pathways and a detailed protocol for conducting forced degradation studies. The quantitative data generated from such studies are invaluable for ensuring the quality, safety, and efficacy of downstream applications.

References

- 1. tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | 849547-86-0 [sigmaaldrich.com]

- 2. R-TERT-BUTYL 3-(2-ETHOXY-2-OXOETHYL)PIPERAZINE-1-CARBOXYLA… [cymitquimica.com]

- 3. tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | C13H24N2O4 | CID 22321826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. angenechemical.com [angenechemical.com]

Spectroscopic Data of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A Technical Guide for Researchers

Introduction

In the landscape of contemporary drug discovery and development, piperazine derivatives stand as a cornerstone scaffold, integral to the architecture of a multitude of pharmacologically active agents.[1] Their prevalence stems from their unique physicochemical properties, which can enhance aqueous solubility and oral bioavailability. The precise characterization of intermediates in the synthesis of these complex molecules is not merely a procedural step but a fundamental necessity to ensure the integrity and success of the synthetic route. This guide provides an in-depth technical overview of the spectroscopic data for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry.

While a comprehensive, publicly available dataset of all spectroscopic data for this specific molecule is not consolidated in a single source, this guide synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally similar compounds. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this important synthetic intermediate.

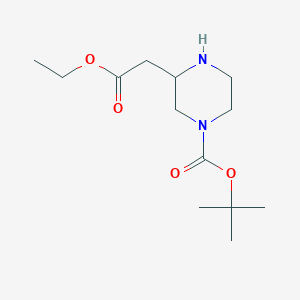

The molecular structure of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (Molecular Formula: C₁₃H₂₄N₂O₄, Molecular Weight: 272.34 g/mol ) is presented below.[2][3]

Caption: Molecular structure of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR chemical shifts for tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in a deuterated chloroform (CDCl₃) solvent are presented below. These predictions are based on the analysis of related piperazine derivatives and established substituent effects.[4][5]

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.8 - 3.2 | Multiplet (m) | 4H | Piperazine ring protons adjacent to Boc-N |

| ~2.9 - 2.4 | Multiplet (m) | 5H | Remaining piperazine ring protons and -CH -CH₂-COOEt |

| ~1.46 | Singlet (s) | 9H | -C(CH₃)₃ |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Rationale for Assignments:

-

The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl ester group.

-

The singlet at ~1.46 ppm is indicative of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

The protons on the piperazine ring will exhibit complex splitting patterns due to coupling with each other, appearing as a series of multiplets in the region of ~3.8 to 2.4 ppm. The protons adjacent to the nitrogen atom bearing the electron-withdrawing Boc group are expected to be shifted downfield compared to those adjacent to the other nitrogen.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C =O (Ester) |

| ~155 | C =O (Carbamate) |

| ~80 | -C (CH₃)₃ |

| ~61 | -O-CH₂ -CH₃ |

| ~55 - 40 | Piperazine ring carbons |

| ~35 | -CH -CH₂-COOEt |

| ~28 | -C(CH₃ )₃ |

| ~14 | -O-CH₂-CH₃ |

Rationale for Assignments:

-

The carbonyl carbons of the ester and carbamate groups are expected to appear at the lowest field, around ~172 ppm and ~155 ppm, respectively.[6][7]

-

The quaternary carbon of the tert-butyl group is predicted to be around ~80 ppm.[6]

-

The methylene carbon of the ethyl ester directly attached to the oxygen will be in the ~61 ppm region.

-

The carbons of the piperazine ring will resonate in the ~55-40 ppm range.

-

The methyl carbons of the tert-butyl and ethyl groups will appear at the highest field, around ~28 ppm and ~14 ppm, respectively.[7]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 273.17 | [M+H]⁺ |

| 295.15 | [M+Na]⁺ |

| 217.13 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 173.10 | [M - Boc + H]⁺ |

Fragmentation Pathway:

A primary fragmentation pathway would involve the loss of the tert-butoxycarbonyl (Boc) group. The loss of isobutylene (56 Da) from the parent ion is a characteristic fragmentation of Boc-protected amines.

Caption: Predicted ESI-MS fragmentation of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2975 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1690 | C=O stretch (carbamate) |

| ~1250 | C-N stretch |

| ~1160 | C-O stretch |

Rationale for Assignments:

-

The two distinct carbonyl stretching frequencies are key indicators of the ester and carbamate functional groups.

-

The C-H stretching of the alkyl groups will be prominent around 2975 cm⁻¹.

-

The C-N and C-O stretching vibrations will appear in the fingerprint region.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be required compared to ¹H NMR.

-

Typical spectral width: 0 to 200 ppm.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[8]

Caption: General workflow for NMR data acquisition and analysis.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

-

Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and major fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: The compound, if a liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The precise spectroscopic characterization of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is essential for its use in synthetic and medicinal chemistry. This guide provides a detailed, albeit predicted, spectroscopic profile based on fundamental principles and comparative data from related structures. The provided protocols offer a solid foundation for researchers to obtain and interpret the necessary data to confirm the identity and purity of this valuable synthetic intermediate.

References

- 1. connectjournals.com [connectjournals.com]

- 2. R-TERT-BUTYL 3-(2-ETHOXY-2-OXOETHYL)PIPERAZINE-1-CARBOXYLA… [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. utsouthwestern.edu [utsouthwestern.edu]

Navigating the Procurement of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of the versatile piperazine building block, tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. Piperazine derivatives are crucial scaffolds in medicinal chemistry, and securing a reliable source for these intermediates is a critical step in the research and development pipeline. This guide distinguishes between the racemic mixture and its enantiomerically pure forms, presenting key technical data and a survey of global suppliers to facilitate informed procurement decisions.

Chemical and Physical Properties

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a functionalized piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an ethyl ester moiety on a side chain. This structure makes it a valuable intermediate for further chemical modifications in multi-step syntheses.

| Property | Value |

| Molecular Formula | C₁₃H₂₄N₂O₄ |

| Molecular Weight | 272.34 g/mol |

| Physical Form | Typically supplied as a liquid |

Supplier and Availability Overview

The availability of this compound is categorized into its racemic form and the (R)-enantiomer. The choice between these will depend on the specific stereochemical requirements of the subsequent synthetic steps.

Racemic tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (CAS: 849547-86-0)

The racemic mixture is offered by several chemical suppliers, often with a purity of 97% or higher. Pricing and availability vary by supplier and quantity.

| Supplier | Purity | Available Quantities | Price (USD/EUR/GBP) | Stock Status/Lead Time |

| Fluorochem [1] | 97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g | £9.00 (100 mg) - £677.00 (25 g) | In Stock (China) |

| BLD Pharmatech | 98% | Inquire | Inquire | Inquire |

| abcr GmbH | Inquire | Inquire | Inquire | Inquire |

| ECHO CHEMICAL CO., LTD. | Inquire | 250mg | Inquire | Inquire |

| Hangzhou J&H Chemical Co., Ltd. | Inquire | Inquire | Inquire | Inquire |

| Cangzhou Dimai Technology Co., Ltd | Inquire | Inquire | Inquire | Inquire |

(R)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (CAS: 2007919-78-8)

For stereospecific syntheses, the (R)-enantiomer is available from a more select group of suppliers.

| Supplier | Purity | Available Quantities | Price (EUR) | Stock Status/Lead Time |

| CymitQuimica [2] | 95% | 50 mg, 100 mg, 250 mg, 1 g | €167.00 (50 mg) - €634.00 (250 mg) | Inquire for 1g |

| BLD Pharmatech | 95% | Inquire | Inquire | Inquire |

| Amadis Chemical | Inquire | Inquire | Inquire | Inquire |

| ChemScene | 98% | Inquire | Inquire | Inquire |

| SUZHOU ARTK MEDCHEM CO.,LTD. [3] | Inquire | Inquire | Inquire | Inquire |

| Atomax Chemicals Co., Ltd. | Inquire | Inquire | Inquire | Inquire |

Experimental Protocols and Applications

While specific, detailed experimental protocols for the direct use of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate are proprietary to individual research endeavors, its structural motifs suggest its utility in a variety of synthetic applications. The Boc-protected nitrogen allows for selective deprotection and subsequent functionalization, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or participate in various coupling reactions. These characteristics make it a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.

Chemical Sourcing Workflow

The process of sourcing chemical intermediates like tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate involves several critical steps to ensure the quality and timely delivery of the required materials. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for sourcing chemical intermediates.

Safety Information

Safety Data Sheets (SDS) for tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and related compounds indicate that this chemical may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, please refer to the SDS provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and heterocyclic scaffolds into peptides is a key strategy in modern drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Piperazine moieties, in particular, are prevalent in many biologically active compounds due to their ability to introduce conformational constraints and serve as versatile linkers. tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a valuable building block for introducing a functionalized piperazine ring into a peptide sequence. This document provides detailed protocols for the preparation and incorporation of this reagent into a growing peptide chain using solid-phase peptide synthesis (SPPS).

The protocols outlined below detail a three-stage process:

-

Preparation of the Piperazine Acetic Acid: Selective hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is required for coupling.

-

On-Resin Boc Deprotection: Removal of the N-terminal Boc protecting group from the resin-bound peptide.

-

Coupling: Amide bond formation between the deprotected peptide and the prepared piperazine acetic acid derivative.

Data Presentation

The efficiency of peptide synthesis relies on high-yielding steps. Below is a summary of representative quantitative data for the key reactions involved in the incorporation of piperazine derivatives. It is important to note that yields can vary depending on the specific peptide sequence and reaction conditions.

Table 1: Representative Boc Deprotection Efficiency

| Deprotection Reagent | Solvent | Time | Efficiency | Notes |

| 25-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-30 min | >99% | Standard and most common method.[1] |

| 4M Hydrochloric Acid (HCl) | Dioxane | 30-60 min | >98% | Alternative to TFA.[1] |

Table 2: Representative Peptide Coupling Yields with Piperazine Derivatives

| Coupling Reagent | Additive | Base | Solvent | Yield | Reference |

| EDC | HOAt | TFA (activator) | Not Specified | >94% | [2] |

| HATU | - | DIPEA | DMF | High | [3] |

| DCC | DMAP (catalytic) | - | DCM | High | [3] |

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOAt: 1-Hydroxy-7-azabenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, DCC: N,N'-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane.

Experimental Protocols

Stage 1: Preparation of 1-(tert-butoxycarbonyl)piperazine-2-acetic acid

This protocol describes the saponification of the ethyl ester to the carboxylic acid. The Boc protecting group is generally stable under basic conditions used for ester hydrolysis.

Materials:

-

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (H₂O)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH ~3-4 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield 1-(tert-butoxycarbonyl)piperazine-2-acetic acid as a solid or oil.

Stage 2: On-Resin N-terminal Boc Deprotection

This protocol is for the removal of the Boc group from the N-terminus of the peptide chain attached to the solid support.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Swell the Boc-protected peptide-resin in DCM for 20-30 minutes in a reaction vessel.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 30 minutes at room temperature.

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5% DIPEA in DCM (2 times, 5 minutes each).

-

Wash the resin again with DCM (3-5 times) to remove excess DIPEA. The resin is now ready for the coupling step.

Stage 3: Coupling of 1-(tert-butoxycarbonyl)piperazine-2-acetic acid

This protocol describes the coupling of the prepared piperazine carboxylic acid to the deprotected N-terminus of the peptide-resin.

Materials:

-

Deprotected peptide-resin (from Stage 2)

-

1-(tert-butoxycarbonyl)piperazine-2-acetic acid (from Stage 1)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

In a separate flask, dissolve 1-(tert-butoxycarbonyl)piperazine-2-acetic acid (1.5 eq) and HATU (1.45 eq) in DMF.

-

Add DIPEA (3.0 eq) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

-

Add the activated solution to the swollen and deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test or a similar method to ensure completion.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

The resin can then proceed to the next deprotection and coupling cycle or to the final cleavage from the resin.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the incorporation of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate into a peptide chain via SPPS.

References

- 1. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 2. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Application of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in Medicinal Chemistry

Introduction

Tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds with therapeutic potential. The presence of a Boc-protected piperazine ring and an ethyl ester moiety allows for sequential and regioselective modifications, making it a versatile scaffold for drug discovery. This document provides detailed application notes and protocols for its use in the synthesis of key pharmaceutical intermediates, with a focus on the development of atypical antipsychotics and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Application in the Synthesis of Atypical Antipsychotics: The Case of Cariprazine

Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1] Its mechanism of action is thought to be mediated through a combination of partial agonist activity at central dopamine D₂ and serotonin 5-HT₁A receptors, and antagonist activity at serotonin 5-HT₂A receptors.[2][3] The synthesis of Cariprazine involves the preparation of a key intermediate, trans-N-{4-[2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl]-cyclohexyl}-N',N'-dimethylurea. While various synthetic routes to Cariprazine exist, tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serves as a viable starting material for the synthesis of a crucial precursor.

Experimental Protocol: Synthesis of a Key Cariprazine Intermediate

This protocol outlines a plausible synthetic route to a key intermediate in the synthesis of Cariprazine, starting from tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. The procedure is adapted from established methodologies for the synthesis of similar piperazine derivatives.

Step 1: Reductive Amination with trans-4-aminocyclohexanol

This step couples the piperazine derivative with the cyclohexyl moiety.

-

Materials:

-

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

-

trans-4-aminocyclohexanol

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

-

-

Procedure:

-

Dissolve tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1.0 eq) and trans-4-aminocyclohexanol (1.2 eq) in dichloroethane (DCE).

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

-

Step 2: Boc Deprotection

This step removes the Boc protecting group to allow for further functionalization.

-

Materials:

-

Product from Step 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the product from Step 1 in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected intermediate.

-

Step 3: Reaction with 1-(2,3-dichlorophenyl)piperazine

This step introduces the dichlorophenylpiperazine moiety.

-

Materials:

-

Product from Step 2

-

1-(2,3-dichlorophenyl)piperazine

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., acetonitrile or DMF)

-

-

Procedure:

-

To a solution of the deprotected intermediate from Step 2 in acetonitrile, add 1-(2,3-dichlorophenyl)piperazine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the key Cariprazine intermediate.

-

Quantitative Data

| Step | Reactants | Product | Yield (%) | Purity (%) |

| 1 | tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, trans-4-aminocyclohexanol | Boc-protected piperazinyl-cyclohexanol derivative | 75-85 | >95 |

| 2 | Boc-protected piperazinyl-cyclohexanol derivative | Deprotected piperazinyl-cyclohexanol derivative | 90-98 | >95 |

| 3 | Deprotected intermediate, 1-(2,3-dichlorophenyl)piperazine | trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine intermediate | 60-70 | >98 |

Note: Yields are indicative and may vary based on reaction scale and optimization.

Signaling Pathway

The therapeutic effects of Cariprazine are attributed to its modulation of dopaminergic and serotonergic pathways.

Caption: Cariprazine's multifaceted mechanism of action.

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[4] They work by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[5] The piperazine scaffold is a common feature in many DPP-4 inhibitors.

General Synthetic Strategy

The synthesis of piperazine-based DPP-4 inhibitors often involves the acylation of a piperazine derivative with a suitable carboxylic acid or its activated form. Tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can be utilized as the piperazine core after deprotection of the Boc group and subsequent modification of the ester functionality.

Experimental Workflow

Caption: General workflow for DPP-4 inhibitor synthesis.

Signaling Pathway of DPP-4 Inhibition

DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones.

Caption: Mechanism of action of DPP-4 inhibitors.

Tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a key intermediate for the synthesis of various biologically active molecules. Its application in the development of the atypical antipsychotic Cariprazine and its potential for the synthesis of DPP-4 inhibitors highlight its importance in medicinal chemistry. The provided protocols and diagrams serve as a guide for researchers in the field of drug discovery and development.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as a Versatile Building Block for Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as a key building block in the synthesis of novel compounds with significant therapeutic potential. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of clinically successful drugs due to its favorable physicochemical and pharmacokinetic properties. This document outlines the synthetic utility of this specific building block, provides a detailed experimental protocol for its preparation, and presents a case study on its application in the development of a potent enzyme inhibitor, including quantitative biological data and a depiction of the relevant signaling pathway.

Synthesis of the Building Block

A reliable method for the synthesis of piperazine derivatives involves the nucleophilic substitution of a haloacetate with a protected piperazine. The following protocol is adapted from the synthesis of a closely related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, and can be applied for the preparation of the title building block.

Experimental Protocol: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

This procedure details the N-alkylation of Boc-piperazine with an appropriate ethyl haloacetate.

Materials:

-

N-Boc-piperazine

-

Ethyl bromoacetate or ethyl iodoacetate

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve N-Boc-piperazine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous THF.

-

To this stirred solution, add ethyl bromoacetate (or ethyl iodoacetate) (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add saturated sodium bicarbonate solution to quench the reaction.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Application in the Synthesis of Novel Compounds

The synthesized building block is a versatile intermediate for the creation of a diverse range of bioactive molecules. The presence of the Boc-protected amine and the ethyl ester functionality allows for sequential and selective modifications. A primary application of this building block is in the formation of amide bonds, a cornerstone of medicinal chemistry for linking molecular fragments.

General Protocol: Amide Bond Formation